Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate
Description
Methyl 3-exo-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is a norbornane-derived bicyclic compound featuring a rigid bicyclo[2.2.1]heptane framework. The molecule contains two key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at the 3-exo position.
- A methyl ester at the 2-position.
This compound is widely used as a chiral building block in medicinal chemistry and peptide synthesis due to its stereochemical stability and orthogonal protecting group strategy. Its synthesis typically involves coupling Boc-protected amino acids to functionalized norbornane intermediates under standard amidation or esterification conditions .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl (1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11-/m1/s1 |
InChI Key |
JTHIIAZHYJFKHG-KJLIAQIISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)C1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from bicyclo[2.2.1]heptane derivatives or related precursors. The key synthetic challenges include:
- Installation of the amino group in the exo position with stereochemical control.
- Protection of the amino group with the tert-butoxycarbonyl (Boc) protecting group.
- Introduction of the methyl ester functionality at the carboxyl position.
The bicyclic scaffold provides steric constraints that influence regio- and stereoselectivity during functionalization.
Stepwise Synthesis Outline
Starting Material Preparation
- The bicyclo[2.2.1]heptane core is commonly accessed via Diels-Alder cycloaddition reactions or from chiral pool starting materials such as (R)-carvone derivatives, which can be elaborated to bicyclic ketoesters through Fe(III)-catalyzed reductive olefin coupling and Dieckmann condensation steps (see Section 2.4 for related bicyclic core synthesis).
Amination and Boc Protection
- The exo-oriented amino group is introduced stereoselectively, often by nucleophilic substitution or reductive amination on a suitable bicyclic intermediate bearing a leaving group or carbonyl functionality.
- The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to afford the tert-butoxycarbonyl-protected amine, ensuring stability during subsequent synthetic manipulations.
Esterification
- The carboxylic acid moiety is methylated typically by Fischer esterification or via reaction with diazomethane or methyl iodide in the presence of a base to afford the methyl ester functionality.
Detailed Synthetic Routes and Reaction Conditions
Stereoselective Amination
- The exo-amino substituent is introduced by stereoselective nucleophilic displacement on a 3-exo-substituted bicyclo[2.2.1]heptane intermediate bearing a suitable leaving group (e.g., a halide or tosylate).
- The reaction is conducted under conditions favoring exo attack to preserve stereochemistry.
- Alternatively, reductive amination of the corresponding ketone intermediate with ammonia or an amine source followed by Boc protection is employed.
Boc Protection
- The amino group is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Reaction is typically performed in solvents like dichloromethane at room temperature.
- This step yields the tert-butoxycarbonyl-protected amine with high selectivity and yield.
Methyl Ester Formation
- Carboxylic acid intermediates are converted to methyl esters using methyl iodide and a base (e.g., potassium carbonate) or by Fischer esterification using methanol and acid catalysis.
- Care is taken to avoid conditions that could lead to lactamization or oligomerization, as observed in related bicyclic amino acid derivatives.
Comparative Analysis of Synthetic Routes
Research Discoveries and Advances
- Recent literature emphasizes the importance of solvent effects and reaction conditions in achieving high stereoselectivity and yield in the preparation of bicyclic amino acid derivatives.
- The use of chiral pool starting materials such as (R)-carvone has allowed for enantioselective synthesis of bicyclic cores, which can be further functionalized to the target compound.
- Protecting group strategies, especially Boc protection, are critical for maintaining amino group integrity during multi-step syntheses.
- Advances in Fe(III)-mediated reductive coupling and Dieckmann condensation have streamlined the construction of bicyclic ketoesters, key intermediates in the synthesis pathway.
- Comparative studies of stereochemical variants (cis vs trans, exo vs endo) reveal significant impacts on biological activity and synthetic accessibility, underscoring the importance of precise stereochemical control.
Chemical Reactions Analysis
Types of Reactions: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related bicyclo[2.2.1]heptane derivatives:
Key Findings from Comparative Analysis
Protecting Group Chemistry: The Boc group in the target compound offers acid-labile protection, making it ideal for stepwise syntheses where basic or nucleophilic conditions are employed. In contrast, Cbz (benzyloxycarbonyl) in requires hydrogenolysis for deprotection, limiting its utility in hydrogenation-sensitive contexts . Fmoc-protected analogs () are base-sensitive, enabling orthogonal deprotection strategies in solid-phase peptide synthesis .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound enhances lipophilicity and stability against premature hydrolysis compared to carboxylic acid derivatives (e.g., ). Ethyl esters () exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .
Positional Isomerism: The 3-exo-Boc-amino configuration in the target compound provides distinct stereoelectronic effects compared to the 2-Boc-amino isomer (). For example, the 13C NMR carbonyl signal for the 2-Boc isomer (δ = 178.98 ppm) differs from typical 3-exo derivatives, reflecting electronic variations in the bicyclic framework .
Aza-Substituted Derivatives :
- 2-Azabicyclo[2.2.1]heptane derivatives () introduce nitrogen into the ring, altering hydrogen-bonding capacity and solubility. These analogs are prioritized in drug discovery for their ability to mimic peptide bonds or enhance target binding .
Ring Saturation and Reactivity :
- Unsaturated analogs (e.g., hept-5-ene in ) exhibit increased ring strain, enhancing reactivity in Diels-Alder or epoxidation reactions. The fully saturated target compound is more thermally stable but less reactive in cycloadditions .
Research Implications
- Synthetic Utility : The target compound’s Boc and methyl ester groups make it a versatile intermediate for iterative coupling reactions. Its rigidity also aids in conformational control during macrocycle synthesis.
- Drug Design : Compared to aza derivatives, the saturated bicyclo[2.2.1]heptane core provides a robust scaffold for probing steric effects in enzyme active sites.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Coupling constants (e.g., J = 8–12 Hz for exo protons) confirm stereochemistry .
- IR Spectroscopy : Bands at ~1680–1720 cm⁻¹ validate ester (C=O) and Boc (N–H) groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₄H₂₁NO₄, theoretical 255.31 g/mol) .
Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry in bicyclic systems, though crystallization may require slow evaporation in EtOAc/hexane .
How does the Boc group influence the compound’s stability under acidic or basic conditions?
Q. Advanced Research Focus
- Acidic Conditions : The Boc group is cleaved with TFA or HCl in dioxane (e.g., 2N HCl in EtOAc over 15 hours), as shown in analogous deprotection reactions .
- Basic Conditions : Stability in NaOH (≤1M) depends on solvent—hydrolysis is slower in THF than methanol due to reduced nucleophilicity .
Applications : Selective deprotection enables sequential functionalization, critical for peptide or polymer synthesis .
What role does this compound play in catalytic C–H activation or polymer chemistry?
Q. Advanced Research Focus
- C–H Activation : The bicyclo[2.2.1]heptane core acts as a transient mediator in meta-C–H amination/alkynylation. Ligands like 3-amino-2-hydroxypyridine enhance reactivity with Pd catalysts .
- Polymerization : Analogous methyl bicyclo[2.2.1]hept-5-ene-2-carboxylates are copolymerized with norbornene derivatives using metal catalysts (e.g., Ru-based), yielding high-Tg materials .
Are computational methods reliable for predicting the reactivity of this bicyclic system?
Q. Advanced Research Focus
- DFT Studies : Predict regioselectivity in functionalization (e.g., Boc vs. ester group reactivity) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- MD Simulations : Solvent effects (e.g., DMF vs. CHCl₃) on conformational stability correlate with experimental NMR coupling constants .
What are the documented contradictions in synthetic yields or stability across literature?
Q. Critical Analysis
- Yield Discrepancies : Hydrogenation yields vary (60–90%) due to Pd/C batch activity or H₂ pressure (1 atm vs. high-pressure reactors) .
- Boc Stability : Some protocols report Boc cleavage under mild acidic conditions (e.g., 0.1M HCl), conflicting with claims of stability in 1M HCl .
Resolution : Pre-screening reaction conditions with TLC or in situ IR mitigates inconsistencies .
How is this compound utilized in the synthesis of bioactive or complex molecules?
Q. Advanced Application
- Peptidomimetics : The rigid bicyclic scaffold mimics peptide turn structures. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate derivatives are coupled with piperazine motifs for kinase inhibitors .
- Antibiotic Development : Analogous tert-butoxycarbonylamino bicyclohexane carboxylates serve as precursors for phenazine biosynthesis ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
